molecular formula C11H9ClN2O B14130897 4-(m-Tolyloxy)-6-chloropyrimidine

4-(m-Tolyloxy)-6-chloropyrimidine

Cat. No.: B14130897
M. Wt: 220.65 g/mol
InChI Key: LWLIKTNTEGLOCQ-UHFFFAOYSA-N
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Description

4-(m-Tolyloxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound this compound is characterized by the presence of a chloropyrimidine core substituted with a m-tolyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolyloxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyloxy)-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Coupling Reactions: Biaryl or styrene derivatives

Scientific Research Applications

4-(m-Tolyloxy)-6-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(m-Tolyloxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(m-Tolyloxy)-6-chloropyrimidine is unique due to the presence of both the m-tolyloxy group and the chlorine atom, which together influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-6-(3-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3

InChI Key

LWLIKTNTEGLOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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